molecular formula C8H14O2 B189975 4-Methylheptane-3,5-dione CAS No. 1187-04-8

4-Methylheptane-3,5-dione

Cat. No.: B189975
CAS No.: 1187-04-8
M. Wt: 142.2 g/mol
InChI Key: FIJLPSJMPXGRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylheptane-3,5-dione is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.1956 g/mol It is a β-diketone, which means it contains two ketone groups separated by a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylheptane-3,5-dione can be synthesized through various methods. One common method involves the Claisen condensation reaction between acetone and isobutyraldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

CH3COCH3+CH3CH(CH3)CHONaOEtCH3COCH2CH(CH3)COCH3\text{CH}_3\text{COCH}_3 + \text{CH}_3\text{CH}(\text{CH}_3)\text{CHO} \xrightarrow{\text{NaOEt}} \text{CH}_3\text{COCH}_2\text{CH}(\text{CH}_3)\text{COCH}_3 CH3​COCH3​+CH3​CH(CH3​)CHONaOEt​CH3​COCH2​CH(CH3​)COCH3​

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale Claisen condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and efficient separation techniques such as distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Methylheptane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted diketones.

Scientific Research Applications

4-Methylheptane-3,5-dione has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Methylheptane-3,5-dione involves its reactivity as an electrophile due to the presence of carbonyl groups. These carbonyl groups can participate in various chemical reactions, such as nucleophilic addition and substitution, by interacting with nucleophiles. The compound’s β-diketone structure also allows it to form stable chelates with metal ions, making it useful in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Pentanedione (Acetylacetone)
  • 1,3-Diphenyl-1,3-propanedione
  • 2,4-Hexanedione

Uniqueness

4-Methylheptane-3,5-dione is unique due to its specific β-diketone structure with a methyl group at the 4-position. This structural feature imparts distinct chemical reactivity and physical properties compared to other diketones. For example, the presence of the methyl group can influence the compound’s boiling point, melting point, and solubility in various solvents .

Properties

IUPAC Name

4-methylheptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-7(9)6(3)8(10)5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJLPSJMPXGRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152211
Record name 3,5-Heptanedione, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187-04-8
Record name 3,5-Heptanedione, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Heptanedione, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 0.02 mol sodium hydride was added 100 ml anhydrous tetrahydrofuran, slowly added dropwise 0.02 mol 3,5-heptandione at room temperature. Upon completion, the mixture was stirred for 0.5 hours, then 0.04 mol iodomethane was slowly added dropwise. After stirred at room temperature for 10 hours, 20 ml water was added. White solid was precipitated. The solid was filtered, washed with water, and dried to give 4-methyl-3,5-heptandione as a white solid, and the yield was 94%. m.p. was 91-92° C.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylheptane-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-Methylheptane-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-Methylheptane-3,5-dione
Reactant of Route 4
4-Methylheptane-3,5-dione
Reactant of Route 5
4-Methylheptane-3,5-dione
Reactant of Route 6
Reactant of Route 6
4-Methylheptane-3,5-dione
Customer
Q & A

Q1: What is the significance of 4-methylheptane-3,5-dione in the context of the Lucerne Weevil (Sitona discoideus)?

A: While the provided research paper [] doesn't specifically investigate the compound this compound, it delves into the olfactory receptor neurons of the Lucerne Weevil and their responses to various plant volatiles and pheromone compounds. Understanding these olfactory mechanisms is crucial for developing pest control strategies that can disrupt the weevil's ability to locate food sources or mates. Further research is needed to determine if this compound plays a role in the chemical ecology of this pest.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.